
2-甲基-6-(三氟甲基)吡啶-3-磺酰氯
描述
“2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride” is a chemical compound used as an important intermediate in the synthesis of dyes, drugs, and pigments . It is also used as a chiral derivatizing agent in the determination of the enantiomeric excess of alcohols and amines .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride”, has been a topic of interest in the agrochemical and pharmaceutical industries . A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids .Molecular Structure Analysis
The molecular structure of “2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride” is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a sulfonyl chloride group .Chemical Reactions Analysis
The chemical reactions involving “2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride” are diverse. For instance, it can be used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride” are influenced by the presence of the trifluoromethyl group and the pyridine moiety .科学研究应用
农用化学品应用
2-甲基-6-(三氟甲基)吡啶-3-磺酰氯:是合成各种农用化学品的关键中间体。其衍生物,特别是含有三氟甲基吡啶 (TFMP) 部分的衍生物,被广泛用于作物保护。 氟原子理化性质和吡啶环特征的独特组合促成了这些化合物的生物活性 .
制药行业
在制药领域,TFMP 衍生物已被纳入几种已获批准的药物。三氟甲基对生物活性的影响使其成为药物化学的重要补充。 正在进行的研究和临床试验表明了新药开发的潜力 .
兽医学
兽医行业也受益于 TFMP 衍生物的应用。 这些化合物已被用于兽药的制剂中,增强了动物疾病的治疗 .
手性化学
该化合物用作手性衍生剂,特别是在测定醇和胺的对映体过量时。 这种应用对于合成光学活性物质至关重要,这些物质在包括药物在内的各个领域都非常重要 .
染料和颜料的合成
作为中间体,2-甲基-6-(三氟甲基)吡啶-3-磺酰氯用于染料和颜料的合成。 其在形成具有特定性质的复杂分子中的作用在材料科学中是宝贵的 .
化学研究
该化合物是化学研究的主题,研究其反应性和与其他物质的相互作用。 这项研究可以导致新反应和合成方法的发现 .
氟化学
氟化有机化学品的开发是研究的重要领域。 所述化合物通过提供对氟原子在有机分子中的影响的见解,为该领域做出了贡献 .
环境科学
最后,氟化化合物及其衍生物的环境影响是活跃的研究领域。 了解这些化合物在环境中的行为对于发展可持续的农业和工业实践至关重要 .
作用机制
安全和危害
未来方向
生化分析
Biochemical Properties
2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the determination of enantiomeric excess. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to derivatize alcohols and amines, which then interact with chiral enzymes to produce enantiomerically enriched products. The nature of these interactions involves the formation of covalent bonds between the sulfonyl chloride group and the hydroxyl or amino groups of the target molecules .
Cellular Effects
2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride has notable effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to exhibit antiproliferative activity against certain cancer cell lines, such as triple-negative breast cancer cells . This effect is likely due to its ability to interfere with key signaling pathways that regulate cell growth and division.
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes involved in cell proliferation, thereby reducing the growth of cancer cells. Additionally, it may induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride can change over time. This compound is known to be moisture-sensitive and should be stored in a cool, dry place to maintain its stability . Over time, degradation of the compound may occur, leading to a decrease in its effectiveness.
Dosage Effects in Animal Models
The effects of 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxicity and effective antiproliferative activity. At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs. Threshold effects have been noted, where a certain dosage level is required to achieve significant antiproliferative effects without causing excessive toxicity .
Metabolic Pathways
2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that contribute to its antiproliferative effects .
Transport and Distribution
Within cells and tissues, 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization. The compound’s distribution can influence its accumulation in target tissues, such as cancerous tissues, where it exerts its antiproliferative effects .
Subcellular Localization
The subcellular localization of 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it interacts with transcription factors to modulate gene expression, or to the cytoplasm, where it inhibits enzymes involved in cell proliferation .
属性
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO2S/c1-4-5(15(8,13)14)2-3-6(12-4)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCNLCKWRCXBQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B1393447.png)
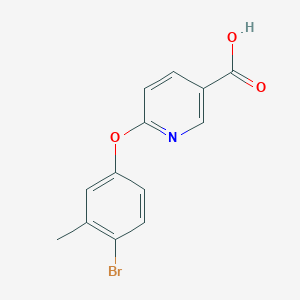

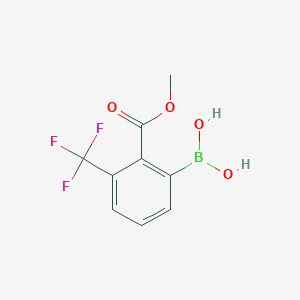

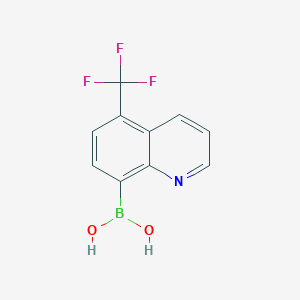
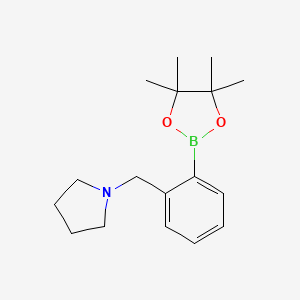
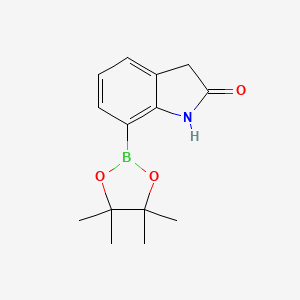
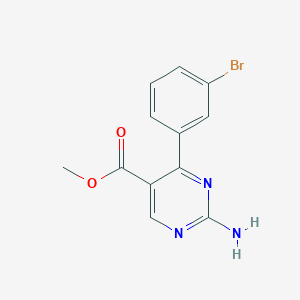
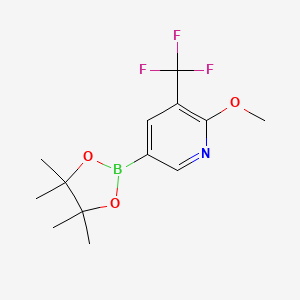
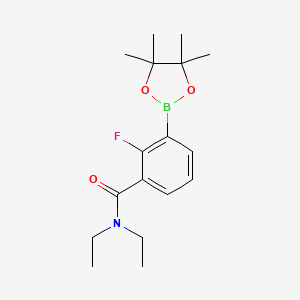
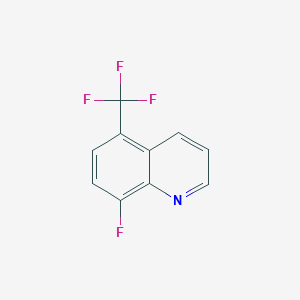

![methyl 7-isobutyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393469.png)
